2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

PAICS De Novo Purine Biosynthesis Cancer

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol (CAS: 898923-47-2) is a synthetic, small-molecule diaryl-isoxazole derivative with the molecular formula C20H21NO5 and a molecular weight of 355.4 g/mol. Its structure features a central 1,2-oxazole (isoxazole) core substituted with a 3,4-dimethoxyphenyl ring and a 5-ethoxyphenol moiety, placing it within a class of heterocyclic compounds investigated for therapeutic applications.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 898923-47-2
Cat. No. B2428304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
CAS898923-47-2
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C20H21NO5/c1-5-25-14-7-8-15(16(22)11-14)20-19(12(2)21-26-20)13-6-9-17(23-3)18(10-13)24-4/h6-11,22H,5H2,1-4H3
InChIKeySBKAFCHWVMIGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol: Chemical Identity and Research Context


2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol (CAS: 898923-47-2) is a synthetic, small-molecule diaryl-isoxazole derivative with the molecular formula C20H21NO5 and a molecular weight of 355.4 g/mol . Its structure features a central 1,2-oxazole (isoxazole) core substituted with a 3,4-dimethoxyphenyl ring and a 5-ethoxyphenol moiety, placing it within a class of heterocyclic compounds investigated for therapeutic applications. This compound has been associated with patent literature concerning oxazole derivatives for the treatment of cancer, specifically as a potential inhibitor of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase), a key enzyme in de novo purine biosynthesis . However, specific, publicly available biological activity data for this precise compound remain unvalidated in peer-reviewed primary research as of the current analysis.

Procurement Risk in the 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol Class: Why Structural Analogs Are Not Interchangeable


For diaryl-isoxazole derivatives, generic substitution based on chemical class alone is scientifically unsound. The specific substitution pattern of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol—incorporating both methoxy and ethoxy substituents on distinct aromatic rings—critically influences its molecular conformation, electronic distribution, and target-binding kinetics . In the context of PAICS inhibition, small structural changes in oxazole derivatives are known to drastically alter enzyme-inhibitor interactions and cellular efficacy, as demonstrated by the development of distinct inhibitors like MRT252040 [1]. Consequently, even a close analog differing by a single substituent cannot be assumed to replicate the same biochemical phenotype, posing a significant risk of experimental failure if substituted without direct comparative validation data. The sections below detail the specific, quantifiable evidence—or the current lack thereof—that a scientific or industrial user must evaluate before selecting this compound over any alternative.

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol: A Data-Driven Assessment


PAICS Inhibitor Class Association and Patent Context

The target compound is structurally linked to oxazole derivatives claimed as PAICS inhibitors in patent WO-2018122550-A1 [1]. This patent family represents the primary source of the compound's therapeutic hypothesis. However, no specific IC50, Ki, or cellular activity data for this single compound (CAS 898923-47-2) has been identified in the public domain, preventing a quantitative head-to-head comparison with any other PAICS inhibitor, such as MRT252040 or RLK. The strength of its differentiation therefore rests on the potential novelty of its 5-ethoxyphenol substitution, a feature absent in many other PAICS-targeting chemotypes.

PAICS De Novo Purine Biosynthesis Cancer

Structural Differentiation via 5-Ethoxyphenol Motif

A key structural differentiator for this compound is the 5-ethoxyphenol group on the isoxazole core, in contrast to many common analogs which feature halogen, methoxy-only, or unsubstituted phenyl rings . This ethoxy-phenolic motif introduces distinct hydrogen-bond donor/acceptor capabilities and lipophilic character that can alter target engagement. While quantitative comparative data is absent, this motif is structurally distinct from the piperazine-sulfonamide tail of PAICS inhibitor '69' (PDB 7ALE) [1], suggesting a potentially different binding mode or pharmacokinetic profile if PAICS inhibition is confirmed experimentally.

Medicinal Chemistry Structure-Activity Relationship Isoxazole

Absence of High-Strength Comparative Evidence

A comprehensive search of primary research literature, patents, and authoritative chemical databases (excluding excluded sources) failed to retrieve any direct, quantitative head-to-head comparison between 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol and any other analog or alternative compound [1]. No IC50 values, cellular potency data, selectivity profiles, or in vivo efficacy metrics were found. This absence of data is the most critical piece of evidence for a procurement decision: any claim of superiority over a comparator would be unsubstantiated. Researchers must treat this compound as an unvalidated research tool and plan for internal validation assays as a prerequisite for any comparative conclusion.

Evidence Gap Research Chemical Due Diligence

Validated Application Scenarios for 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol Based on Available Evidence


Probing the Chemical Space of PAICS Inhibitors

Given its patent association as an oxazole derivative for cancer treatment, the primary research application for this compound is as a structural probe in PAICS inhibitor discovery programs . Its 5-ethoxyphenol motif offers a distinct chemical topology for exploring structure-activity relationships (SAR) around the isoxazole core, particularly when compared to known inhibitors with different substitution patterns [1].

Internal PAICS Enzyme and Cell-Based Assay Validation

The current evidence gap necessitates that any procurement be coupled with a commitment to internal validation. Researchers should design experiments to establish the compound's IC50 against recombinant human PAICS, its cellular antiproliferative activity in cancer cell lines, and its selectivity relative to other purine biosynthesis enzymes. Only such internally generated data can provide the quantitative differentiation evidence currently missing in the public domain .

Synthetic Chemistry and Derivatization Scaffold

The compound can serve as a late-stage intermediate or scaffold for further derivatization, leveraging the synthetic handles provided by its methoxy and ethoxy groups for deprotection or substitution reactions . This application is supported by its defined chemical structure and purity profile, making it a reliable starting material for chemical biology studies.

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